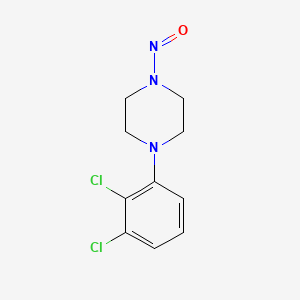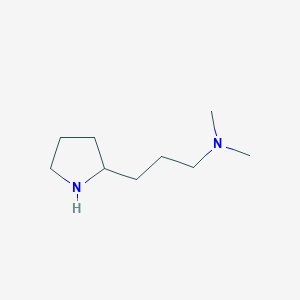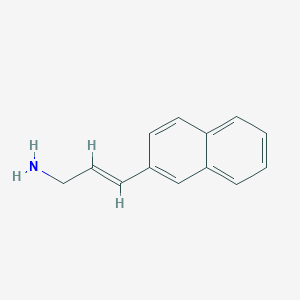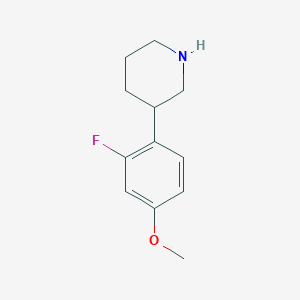
2-(1-Isocyanatoethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Isocyanatoethyl)naphthalene is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, where an isocyanate group is attached to the ethyl side chain at the second position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isocyanatoethyl)naphthalene typically involves the reaction of 2-(1-hydroxyethyl)naphthalene with phosgene or a similar isocyanate-generating reagent. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
[ \text{2-(1-Hydroxyethyl)naphthalene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the stringent reaction conditions required for the production of high-purity isocyanates.
化学反应分析
Types of Reactions
2-(1-Isocyanatoethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as tertiary amines or organometallic compounds, can be used to accelerate the reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
科学研究应用
2-(1-Isocyanatoethyl)naphthalene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the production of polymers, such as polyurethanes, which have applications in coatings, adhesives, and foams.
Biological Studies: Investigated for its potential interactions with biological molecules, which could lead to the development of new pharmaceuticals or biochemical tools.
作用机制
The mechanism of action of 2-(1-Isocyanatoethyl)naphthalene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are fundamental to the compound’s applications in polymer chemistry and organic synthesis.
相似化合物的比较
Similar Compounds
1-Isocyanatoethylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
2-Isocyanatoethylbenzene: Similar structure but with the isocyanate group attached to a benzene ring.
1-Isocyanatoethyl-2-naphthol: Similar structure with an additional hydroxyl group on the naphthalene ring.
Uniqueness
2-(1-Isocyanatoethyl)naphthalene is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to its benzene analogs. This uniqueness can influence its reactivity and the properties of the polymers and materials derived from it.
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
2-(1-isocyanatoethyl)naphthalene |
InChI |
InChI=1S/C13H11NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,1H3 |
InChI 键 |
MURMRGQNLZEEQC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)









